molecular formula C8H18N2O2 B13572398 4-[4-(aminooxy)butyl]Morpholine

4-[4-(aminooxy)butyl]Morpholine

Cat. No.: B13572398
M. Wt: 174.24 g/mol
InChI Key: QINPKDCCGAUURZ-UHFFFAOYSA-N
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Description

O-[4-(morpholin-4-yl)butyl]hydroxylamine: is a chemical compound that features a morpholine ring attached to a butyl chain, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[4-(morpholin-4-yl)butyl]hydroxylamine typically involves the reaction of morpholine with a butyl halide, followed by the introduction of the hydroxylamine group. One common method is the nucleophilic substitution reaction where morpholine reacts with 1-bromobutane to form 4-(butyl)morpholine. This intermediate is then treated with hydroxylamine hydrochloride in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of O-[4-(morpholin-4-yl)butyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: O-[4-(morpholin-4-yl)butyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: O-[4-(morpholin-4-yl)butyl]hydroxylamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine derivatives.

Industry: In the industrial sector, O-[4-(morpholin-4-yl)butyl]hydroxylamine can be used in the synthesis of polymers and other materials with unique properties .

Mechanism of Action

The mechanism of action of O-[4-(morpholin-4-yl)butyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions. It can also form stable complexes with metal ions, which can be exploited in catalysis and other applications. The morpholine ring provides additional stability and reactivity, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

  • 4-(morpholin-4-yl)butan-1-amine
  • 4-(morpholin-4-yl)butan-1-ol
  • 4-(morpholin-4-yl)butanoic acid

Uniqueness: O-[4-(morpholin-4-yl)butyl]hydroxylamine is unique due to the presence of both the morpholine ring and the hydroxylamine group. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to form stable complexes with metal ions. These features make it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

O-(4-morpholin-4-ylbutyl)hydroxylamine

InChI

InChI=1S/C8H18N2O2/c9-12-6-2-1-3-10-4-7-11-8-5-10/h1-9H2

InChI Key

QINPKDCCGAUURZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCON

Origin of Product

United States

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